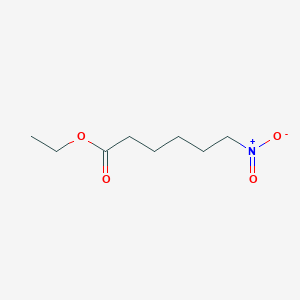

Ethyl 6-nitrohexanoate

Description

Ethyl 6-nitrohexanoate (C₈H₁₃NO₄, molar mass 190.11 g/mol) is a nitro-substituted ester with a six-carbon aliphatic chain. It is synthesized via nucleophilic substitution of ethyl 6-bromohexanoate with a nitro group, yielding a clear colorless oil with a moderate 52% efficiency under column chromatography purification . Key spectral data include:

- ¹H NMR: Signals at δ 1.23–1.29 ppm (triplet, ethyl CH₃) and δ 4.09–4.18 ppm (quartet, ester CH₂) .

- IR: Strong ester carbonyl stretch at 1730 cm⁻¹ and nitro group absorption at 1552 cm⁻¹ .

- Applications: Intermediate in enantioselective synthesis of cyclic γ-amino acids via intramolecular Michael addition .

Properties

IUPAC Name |

ethyl 6-nitrohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-2-13-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINNAPUUICJLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547480 | |

| Record name | Ethyl 6-nitrohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-05-6 | |

| Record name | Ethyl 6-nitrohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-nitrohexanoate can be synthesized through a multi-step process involving the nitro-oxidation of cyclohexene to form 2-nitrocyclohexanone. This intermediate is then cleaved and esterified with ethanol to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitrohexanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-nitrohexanoic acid and ethanol.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Reduction: 6-aminohexanoate.

Hydrolysis: 6-nitrohexanoic acid and ethanol.

Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-nitrohexanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitrohexanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.

Comparison with Similar Compounds

Methyl 6-Nitrohexanoate (C₇H₁₃NO₄, 175.18 g/mol)

Key Differences :

- Synthesis: Mthis compound is synthesized via cyclization reactions, prioritizing steric and stereochemical control for ligand design (e.g., AMPED-based ligands for ⁸⁹Zr PET imaging) .

- Reactivity: Unlike this compound, mthis compound fails to undergo coupling with dodecanal under sodium methoxide catalysis, producing only aldehyde self-condensation byproducts .

- Applications : Preferred in radiopharmaceutical scaffolds due to its compact methyl group minimizing steric interference with metal coordination .

Ethyl Esters with Alternative Substituents

Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate (C₁₄H₁₆Cl₂O₃):

- Structure : Features a dichlorophenyl ketone group instead of a nitro moiety.

- Applications : Used in pharmaceutical intermediates; however, its safety profile requires stringent handling due to halogenated substituents .

Ethyl Caprate (Decanoate):

- Comparison: Lacks nitro functionality but shares ester properties. Ethyl caprate has higher hydrophobicity (critical temperature 638 K vs. ~400 K for nitrohexanoates) , making it unsuitable for polar reaction media.

Research Findings and Mechanistic Insights

- Steric Effects: Mthis compound’s failure in aldehyde coupling highlights the critical role of steric hindrance in nitro-aldol reactions. Ethyl derivatives may offer better reactivity due to longer alkyl chains reducing steric clash .

- Electronic Effects: The nitro group’s electron-withdrawing nature enhances electrophilicity in this compound, enabling Michael addition pathways absent in non-nitro esters .

Biological Activity

Ethyl 6-nitrohexanoate is a compound of interest in various biological and medicinal chemistry applications. This article provides a detailed exploration of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ester derived from hexanoic acid and nitroethanol. Its molecular formula is with a molecular weight of approximately 171.22 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that nitro compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with nitro groups can disrupt bacterial cell walls and inhibit bacterial growth. The mechanism involves the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins .

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound appears to activate apoptotic pathways by modulating the expression of key regulatory proteins such as caspases and Bcl-2 family members .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural characteristics. The nitro group plays a crucial role in enhancing its reactivity and biological interactions. Studies on structure-activity relationships (SAR) suggest that modifications to the alkyl chain length and branching can affect the potency and selectivity of the compound against specific biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 50 |

Case Study 2: Anticancer Effects

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound (25 µM) | 45 | 30 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Reactive Nitrogen Species Generation : The nitro group facilitates the production of reactive nitrogen species, which can lead to oxidative stress in microbial cells.

- Apoptotic Pathway Activation : In cancer cells, this compound may induce apoptosis by activating caspases and altering mitochondrial membrane potential.

- Cell Membrane Disruption : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to cellular disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.